エタベリン塩酸塩

説明

Ethaverine HCl is an effective smooth muscle relaxant.

科学的研究の応用

網膜血管バリア機能の強化

エタベリン塩酸塩は、血管バリア機能を強化できる化合物として特定されています。これは、血管内皮細胞の結合を安定化させることで実現します。これは、漏出を防ぐために不可欠です。この特性は、糖尿病性網膜症(DR)や加齢黄斑変性(AMD)などの網膜血管疾患の治療に特に有益です。 この化合物は、ADP-リボシル化因子6(ARF6)の活性化を阻害し、VE-カドヘリンの膜局在化を強化することで、血管バリアを強化します .

PDE阻害のための薬剤再利用

新しい治療薬の探索において、エタベリン塩酸塩は、ホスホジエステラーゼ-4(PDE4)とホスホジエステラーゼ-5(PDE5)の阻害剤として再利用されています。これらの酵素は、それぞれ細胞内cAMPとcGMPの加水分解に関与しており、さまざまな疾患の有望な標的です。 エタベリン塩酸塩のこれらの酵素に対する阻害作用は、環状ヌクレオチドシグナル伝達に関連する状態に対する新しい治療法につながる可能性があります .

眼科治療における潜在的な応用

内皮細胞結合を安定化させ、血管バリア機能を強化する能力を考えると、エタベリン塩酸塩は、血管透過性が懸念される眼科疾患における治療薬としての可能性を示しています。 さまざまな要因によって誘発される漏出を阻止する効果から、さまざまな眼科疾患に対する汎用性の高い薬剤候補になる可能性があります .

血管の健康への影響

血管系は、全身の健康に不可欠であり、エタベリン塩酸塩の血管バリア機能強化における役割は、より幅広い影響を持っています。 これは、浮腫や急性炎症など、血管の過透過性を伴う状態の治療または管理に潜在的に使用できる可能性があります .

内皮細胞機能に関する研究

エタベリン塩酸塩は、内皮細胞の機能と血管透過性を理解することに焦点を当てた研究において、貴重なツールとして役立ちます。 その明確な作用機序は、血管バリア維持に関与する細胞経路を研究するための基礎を提供します .

血管薬スクリーニングプラットフォーム

エタベリン塩酸塩を使用したインピーダンスベースの薬剤スクリーニングプラットフォームの開発は、血管バリア機能を強化する薬剤を特定する上で、大きな進歩を表しています。 このプラットフォームは、内皮細胞結合を安定化させる、同様または改善された効力を持つ新しい化合物を発見するために使用できます .

分子機構研究

エタベリン塩酸塩は、ARF6の活性化を阻害する能力があり、血管バリア機能の基礎となる分子機構を研究するユニークな機会を提供します。 この分野の研究は、血管機能不全を特徴とする疾患に対する標的療法の開発につながる可能性があります .

作用機序

Mode of Action

Ethaverine hydrochloride acts as an antagonist for the 5-HT2 and D2 receptors . By blocking these receptors, it can alter the neurotransmission of serotonin and dopamine, respectively . In the case of CDK5, Ethaverine hydrochloride inhibits its activity, which can lead to a decrease in cell proliferation and migration, particularly in non-small cell lung cancer cell lines .

Biochemical Pathways

The primary biochemical pathway affected by Ethaverine hydrochloride is the signaling pathway of serotonin and dopamine due to its antagonistic action on the 5-HT2 and D2 receptors . By blocking these receptors, it can disrupt the normal signaling of these neurotransmitters, potentially leading to various downstream effects . In terms of CDK5, Ethaverine hydrochloride’s inhibitory action can affect various regulatory pathways in the central nervous system and non-neuronal tissues .

Pharmacokinetics

As a derivative of papaverine, it is known to inhibit cardiac l-type calcium channels , which could potentially impact its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of Ethaverine hydrochloride’s action primarily involve the stabilization of endothelial cell junctions and enhancement of the vascular barrier . This is achieved by blocking ADP-ribosylation factor 6 (ARF6) activation, which results in enhanced VE-cadherin membrane localization . Additionally, it has been shown to inhibit cell proliferation and migration in non-small cell lung cancer cell lines by targeting CDK5 .

Action Environment

The action, efficacy, and stability of Ethaverine hydrochloride can be influenced by various environmental factors. For instance, its action is especially pronounced when spasm is present on coronary, cerebral, pulmonary, and peripheral arteries . .

生化学分析

Biochemical Properties

Ethaverine hydrochloride plays a significant role in biochemical reactions by inhibiting specific enzymes. One of the key enzymes it interacts with is malonic acid decarboxylase, which is involved in the synthesis of catecholamines . By inhibiting this enzyme, ethaverine hydrochloride can modulate the levels of catecholamines, which are crucial for various physiological processes. Additionally, ethaverine hydrochloride has been shown to block ADP-ribosylation factor 6 (ARF6) activation, enhancing VE-cadherin membrane localization and stabilizing endothelial cell junctions .

Cellular Effects

Ethaverine hydrochloride exerts various effects on different cell types and cellular processes. In vascular endothelial cells, it enhances the vascular barrier function by stabilizing cell junctions and blocking cytokine-induced hyperpermeability . This stabilization is achieved through the inhibition of ARF6 activation, which results in increased VE-cadherin membrane localization. In PC12 cells, ethaverine hydrochloride has been shown to inhibit dopamine content, indicating its potential impact on neurotransmitter regulation . Furthermore, ethaverine hydrochloride inhibits the proliferation of A549 cells, a type of non-small cell lung cancer cell line .

Molecular Mechanism

The molecular mechanism of ethaverine hydrochloride involves several key interactions at the molecular level. It directly relaxes smooth muscles by inhibiting calcium ion entry into cells, which is essential for muscle contraction . Additionally, ethaverine hydrochloride inhibits malonic acid decarboxylase, reducing catecholamine synthesis . The compound also blocks ARF6 activation, enhancing VE-cadherin membrane localization and stabilizing endothelial cell junctions . These interactions collectively contribute to its vasodilatory and vascular barrier-enhancing effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethaverine hydrochloride have been observed to change over time. Short-term experiments on guinea pigs demonstrated that ethaverine hydrochloride significantly elevated endocochlear Po2 for 35 to 90 minutes, even when blood pressure temporarily declined . This improvement in cochlear microcirculation coincided with an increase in cochlear microphonic potential. The stability and degradation of ethaverine hydrochloride in laboratory settings have not been extensively studied, but its short-term effects suggest a transient impact on cellular function.

Dosage Effects in Animal Models

The effects of ethaverine hydrochloride vary with different dosages in animal models. In guinea pigs, doses of 5 and 10 mg/kg caused significant elevation of endocochlear Po2, indicating a dose-dependent effect on cochlear microcirculation . Higher doses may lead to adverse effects such as hypotension and arrhythmias . The therapeutic window for ethaverine hydrochloride needs to be carefully determined to balance its beneficial effects with potential toxicity.

Metabolic Pathways

Ethaverine hydrochloride is involved in metabolic pathways related to catecholamine synthesis. By inhibiting malonic acid decarboxylase, it reduces the production of catecholamines, which are essential neurotransmitters and hormones . This inhibition can affect metabolic flux and metabolite levels, potentially influencing various physiological processes. The compound’s metabolism in the liver and its excretion in urine as metabolites have been documented .

Transport and Distribution

Ethaverine hydrochloride is readily absorbed from the gastrointestinal tract and distributed within cells and tissues. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The compound’s ability to impede calcium ion entry into cells further influences its distribution and effects on smooth muscle relaxation .

Subcellular Localization

The subcellular localization of ethaverine hydrochloride is influenced by its interactions with cellular components. It stabilizes endothelial cell junctions by blocking ARF6 activation and increasing VE-cadherin membrane localization . This targeting to specific cellular compartments enhances its activity and function in maintaining vascular barrier integrity. The compound’s ability to inhibit calcium ion entry also suggests its localization in regions involved in calcium signaling and muscle contraction .

特性

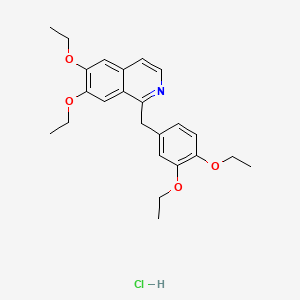

IUPAC Name |

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUDVKWQBVIKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-47-5 (Parent) | |

| Record name | Ethaverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047779 | |

| Record name | Ethaverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

985-13-7 | |

| Record name | Ethaverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=985-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethaverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethaverine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethaverine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethaverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethaverine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z6T599E49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。